N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 405.43 g/mol. The compound is characterized by a complex structure that includes a pyrazolo-pyrimidine core, which is often associated with various biological activities. The purity of this compound is typically around 95%.
The synthesis of N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide generally involves multi-step organic reactions. Although specific synthetic routes are not detailed in the provided sources, compounds of this nature are often synthesized via:
Technical details such as reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography, recrystallization) are critical for achieving high yields and purity but were not specified in the available literature.
The molecular structure of N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide can be represented using various chemical notation systems:
InChI=1S/C22H20FN5O2/c1-26(14-16-5-3-2-4-6-16)20(29)11-12-27-15-24-21-19(22(27)30)13-25-28(21)18-9-7-17(23)8-10-18/h2-10,13,15H,11-12,14H2,1H3
CTXWFCBKTDEFDF-UHFFFAOYSA-N
CN(CC1=CC=CC=C1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
These representations highlight the compound's complex heterocyclic framework and functional groups that may contribute to its biological activity.
While specific reactions involving N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide were not detailed in the sources, compounds of this type typically engage in various chemical reactions such as:
These reactions are essential for modifying the compound for further studies or applications.
The mechanism of action for N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide is likely related to its interaction with specific biological targets. While detailed mechanisms were not provided in the sources, compounds with similar structures often act by:
Further research would be needed to elucidate the exact pathways and targets involved.
The physical properties of N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide include:
Chemical properties relevant to this compound include:
These properties are essential for determining how the compound can be used in laboratory settings and its behavior in biological systems.
N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide holds potential applications in various fields including:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7